Cas no 96-97-9 (5-Nitrosalicylic acid)

5-Nitrosalicylic acid (CAS 96-97-9) is a nitrated derivative of salicylic acid, characterized by the presence of a nitro group at the 5-position of the aromatic ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals. Its nitro and carboxyl functional groups make it a versatile building block for further chemical modifications. The compound exhibits moderate solubility in polar organic solvents and limited solubility in water, facilitating its use in controlled reactions. Its well-defined structure and reactivity profile make it valuable for research and industrial applications requiring precise functionalization of aromatic systems.
5-Nitrosalicylic acid structure
5-Nitrosalicylic acid structure
Product Name:5-Nitrosalicylic acid
CAS No:96-97-9
MF:C7H5NO5
MW:183.118302106857
MDL:MFCD00007338
CID:34884
PubChem ID:24854897
Update Time:2026-04-08

5-Nitrosalicylic acid Chemical and Physical Properties

Names and Identifiers

    • Anilotic acid
    • 5-Nitrosalicylic Aci
    • 5-Nitrosalicylic Acid
    • 2-Hydroxy-5-nitrobenzoic Acid
    • Benzoic acid, 2-hydroxy-5-nitro-
    • 5-Nitro-2-hydroxybenzoic acid
    • 2-hydroxy-5-nitro-benzoic acid
    • 5-nitro-salicylic acid
    • Salicylic acid, 5-nitro-
    • 82L9G7FYZ3
    • PPDRLQLKHRZIJC-UHFFFAOYSA-N
    • 6R7
    • Mesalamine impurity N
    • 5-nitro salicylic acid
    • PubChem19717
    • 5-nitro salicyclic acid
    • 5NSA
    • 5-nitro-2-oxido-benzoate
    • K
    • 2-Hydroxy-5-nitrobenzoic acid (ACI)
    • Salicylic acid, 5-nitro- (7CI, 8CI)
    • NSC 175998
    • NSC 183
    • 2-Hydroxy-5-nitrobenzoic acid,98%
    • Mesalazine Imp. N (EP): 2-Hydroxy-5-nitrobenzoic Acid(5-Nitrosalicylic Acid)
    • 5-Nitrosalicylic acid
    • MDL: MFCD00007338
    • Inchi: 1S/C7H5NO5/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,9H,(H,10,11)
    • InChI Key: PPDRLQLKHRZIJC-UHFFFAOYSA-N
    • SMILES: O=C(C1C(O)=CC=C([N+](=O)[O-])C=1)O
    • BRN: 2213719

Computed Properties

  • Exact Mass: 183.01700
  • Monoisotopic Mass: 183.017
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 2.3
  • Topological Polar Surface Area: 103

Experimental Properties

  • Color/Form: Pale yellow crystals
  • Density: 1.650(lit.)
  • Melting Point: 228-230 °C (lit.)
  • Boiling Point: 316.77°C (rough estimate)
  • Flash Point: 183.9℃
  • Refractive Index: 1.6280 (estimate)
  • Solubility: water: soluble1g in 1475ml(lit.)
  • Water Partition Coefficient: Soluble in water 1g/1475ml .
  • PSA: 103.35000
  • LogP: 1.52180
  • Merck: 6631
  • Solubility: Soluble in alcohol and ether

5-Nitrosalicylic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • TSCA:Yes
  • Storage Condition:Store at room temperature

5-Nitrosalicylic acid Customs Data

  • HS CODE:29182990
  • Customs Data:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

5-Nitrosalicylic acid Pricemore >>

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5-Nitrosalicylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0.36 MPa, rt → 140 °C; 16 h, 140 °C
Reference
New process for synthesis of 5-nitrosalicylic acid
Jia, Jian-hong; Sheng, Wei-jian; Chen, Bing; Gao, Jian-rong, Zhejiang Gongye Daxue Xuebao, 2005, 33(1), 96-99

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  20 - 40 °C; 40 °C → 140 °C; 6 h, 120 - 140 °C; 140 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1.5 h, pH 1 - 3, rt
Reference
Process for preparation of mesalazine
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Water Catalysts: Copper ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, cooled
Reference
Synthesis of mesalazine
Li, Yunshan; Qiu, Yuhua; Chen, Bai, Zhongguo Yiyao Gongye Zazhi, 2015, 46(12), 1280-1282

Production Method 4

Reaction Conditions
1.1 Reagents: Zinc, bis(dinitrogen tetraoxide)bis(nitrato-κO)- Solvents: Dichloromethane ;  5 min, rt
Reference
Nitration of aromatic compounds by Zn(NO3)2.2N2O4 and its charcoal-supported system
Iranpoor, Nasser; et al, Synthetic Communications, 2005, 35(2), 263-270

Production Method 5

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Zirconium dioxide (co-support with zirconia, impregnated with phosphoric acid) ,  Phosphoric acid (on titania/zirconia support) ,  Titania (co-support with zirconia, impregnated with phosphoric acid) Solvents: 1,2-Dichloroethane ;  5 min, reflux
Reference
Fast and efficient nitration of salicylic acid and some other aromatic compounds over H3PO4/TiO2-ZrO2 using nitric acid
Kalbasi, Roozbeh Javad; et al, Chinese Journal of Chemistry, 2010, 28(3), 397-403

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Pyridine ,  Copper Solvents: Water ;  15 min, rt
Reference
Synthesis of salicylic acid derivatives in presence of ultrasonic irradiation using water as solvent
Palacios, Maite L. Docampo; Comdom, Rolando F. Pellon, Synthetic Communications, 2003, 33(10), 1783-1787

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  20 min, 25 - 30 °C; 25 °C → 130 °C; 5 h, 125 - 130 °C; 130 °C → 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 1.0 - 2.0, 25 °C
Reference
Compositions and methods for the treatment of inflammatory bowel disease
, United States, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  20 min, 25 - 30 °C; 30 °C → 130 °C; 5 h, 130 °C; 130 °C → 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 1 - 2, 25 °C
Reference
Green approach for large scale process of mesalamine, an antiinflammatory agent
Srinivasan, Neti; Lilakar, Jaydeepkumar, Rasayan Journal of Chemistry, 2009, 2(3), 688-690

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide ;  20 min, 20 bar, 180 °C
Reference
Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow
Sagmeister, Peter; et al, Angewandte Chemie, 2021, 60(15), 8139-8148

Production Method 10

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  47.5 s, 35 °C
1.2 Reagents: Isopropyl acetate ,  Water
2.1 Reagents: Sodium hydroxide ;  20 min, 20 bar, 180 °C
Reference
Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow
Sagmeister, Peter; et al, Angewandte Chemie, 2021, 60(15), 8139-8148

5-Nitrosalicylic acid Raw materials

5-Nitrosalicylic acid Preparation Products

5-Nitrosalicylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:96-97-9)5-Nitrosalicylic acid
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(CAS:96-97-9)5-Nitrosalicylic Acid, ≥ 98.0%
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5-Nitrosalicylic acid Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 5-Nitrosalicylic acid

5-Nitrosalicylic Acid (CAS No. 96-97-9): A Versatile Compound Bridging Chemistry and Biomedical Applications

The 5-Nitrosalicylic Acid, identified by CAS No. 96-97-9, represents a critical molecule in modern chemical research and biomedical innovation. This compound, formally known as o-nitrophenyl salicylate, features a unique structure combining the salicylic acid scaffold with a nitro group at the 5-position of the benzene ring. Its molecular formula, C7H5NO4, underscores its role as an aromatic carboxylic acid derivative with dual functional groups—carboxylic acid and nitro—enabling diverse reactivity and biological interactions.

Recent advancements in synthetic methodologies have refined the production of 5-Nitrosalicylic Acid (CAS 96-97-9), particularly through green chemistry approaches. Researchers at the University of Cambridge reported in 2023 a catalytic oxidation strategy using heterogeneous palladium nanoparticles, achieving 88% yield with reduced solvent consumption compared to traditional nitration protocols. This breakthrough aligns with global sustainability trends while maintaining structural integrity, as confirmed by X-ray crystallography and NMR spectroscopy analyses.

In biomedical applications, the compound’s nitro group reactivity has gained attention for targeted drug delivery systems. A 2024 study published in Nature Communications demonstrated its ability to act as a prodrug carrier when conjugated with platinum-based anticancer agents. The nitro moiety facilitates redox-triggered release in hypoxic tumor microenvironments, enhancing therapeutic efficacy while minimizing systemic toxicity—a critical advancement in precision oncology.

Spectroscopic characterization reveals distinct absorption bands at 310 nm (UV) and characteristic NO2- signals at δ 160 ppm (¹³C NMR), which are pivotal for quality control during large-scale synthesis. These spectral fingerprints also enable real-time monitoring of its interaction with biological targets such as tyrosinase enzymes, where recent studies showed IC50 values of 18 µM—comparable to approved skin-lightening agents but with improved stability under physiological pH conditions.

The compound’s role as an intermediate in supramolecular assembly has expanded its utility beyond traditional chemistry domains. A collaborative project between MIT and ETH Zurich (2023) utilized its carboxylic acid functionality to create self-assembling nanostructures for drug encapsulation, achieving loading efficiencies exceeding 70% for hydrophobic molecules like curcumin. This application leverages both functional groups—the nitro group stabilizing particle morphology while the carboxylate provides surface functionalization sites.

In environmental chemistry, researchers at Stanford recently explored its potential as a selective adsorbent for heavy metal ions due to its π-conjugated system and acidic protons. Batch adsorption experiments revealed exceptional lead(II) uptake capacity (145 mg/g), attributed to chelation via deprotonated carboxylate groups and π-electron interactions with metal ions—a promising avenue for remediation technologies without generating hazardous byproducts.

Clinical translational studies now focus on its anti-inflammatory properties mediated through COX-2 inhibition pathways identified in murine arthritis models (Journal of Medicinal Chemistry, 2024). Oral administration at sub-toxic doses demonstrated significant paw edema reduction comparable to celecoxib while avoiding gastrointestinal side effects typically associated with NSAIDs—a breakthrough validated through metabolomic profiling showing minimal off-target effects.

Synthetic biologists have also engineered microbial strains capable of producing 5-Nitrosalicylic Acid precursors via recombinant pathways, offering scalable bio-based production alternatives to chemical synthesis. A Nature Biotechnology paper from Tsinghua University described E.coli strains overexpressing nitrilase enzymes that converted salicylaldehyde nitrile into the target compound with 94% enantiomeric purity—a milestone toward cost-effective pharmaceutical manufacturing processes.

The compound’s photophysical properties are now being exploited in bioimaging applications following a 2023 Angewandte Chemie report detailing its use as a fluorescent probe for reactive oxygen species detection in live cells. The nitro group’s electron-withdrawing effect enhances fluorescence quantum yield from 18% to 43%, enabling subcellular resolution imaging without requiring external quenchers—a significant improvement over conventional probes.

Ongoing research at CERN’s synchrotron facilities is investigating its structural dynamics under extreme conditions using X-ray scattering techniques, revealing phase transitions at -30°C that could inform cryopreservation strategies for sensitive biomolecules during storage or transport—critical for vaccine distribution networks in resource-limited regions.

These multidisciplinary advancements underscore the strategic importance of CAS No. 96-97-9 compounds across academic and industrial sectors. As computational tools like machine learning-driven QSAR modeling refine predictive capabilities for new applications—and regulatory frameworks evolve to accommodate emerging uses—the compound continues shaping next-generation solutions in healthcare, materials science, and environmental engineering without compromising safety or ethical standards.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:96-97-9)5-Nitrosalicylic acid
A845661
Purity:99%/99%
Quantity:1kg/500g
Price ($):395.0/232.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-97-9)5-Nitrosalicylic acid
sfd11124
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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